Lyso-PAF C-16-d4

Description

Properties

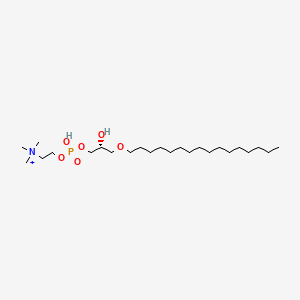

IUPAC Name |

2-[[(2R)-3-hexadecoxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/p+1/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBPIWYTPAXCFJ-XMMPIXPASA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H53NO6P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Lyso-PAF C-16-d4 in Advanced Lipidomic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Lyso-platelet-activating factor C-16-d4 (Lyso-PAF C-16-d4) and its critical application in modern lipidomic research. As a deuterated analog of the endogenous lysophospholipid, Lyso-PAF C-16, this stable isotope-labeled internal standard is indispensable for the accurate quantification of Lyso-PAF and its parent compound, Platelet-Activating Factor (PAF), in complex biological matrices. This guide will detail its primary use in mass spectrometry-based quantification, provide comprehensive experimental protocols, and illustrate the biochemical pathways in which Lyso-PAF is a key intermediate.

Core Application: An Internal Standard for Accurate Quantification

This compound is predominantly used as an internal standard in analytical methodologies, primarily those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Its structural and chemical similarity to the endogenous Lyso-PAF C-16 ensures that it behaves nearly identically during sample extraction, derivatization, chromatographic separation, and ionization. However, its increased mass due to the four deuterium (B1214612) atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

The use of a stable isotope-labeled internal standard like this compound is a powerful technique to correct for analyte loss during sample preparation and for variations in instrument response. This methodology, known as stable isotope dilution analysis, significantly enhances the accuracy and precision of quantification by allowing for the determination of the analyte-to-internal standard ratio, which remains constant even with variations in sample handling and instrument performance.

The Biochemical Significance of Lyso-PAF

Lyso-PAF is a key molecule in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis. Understanding the concentration of Lyso-PAF is crucial as it is the direct precursor to PAF in the "remodeling" pathway and a product of PAF inactivation.

There are two primary pathways for PAF biosynthesis: the remodeling pathway and the de novo pathway. The remodeling pathway is the major route for PAF production in response to inflammatory stimuli, while the de novo pathway is thought to be responsible for maintaining basal levels of PAF for normal cellular functions.[2]

The Remodeling Pathway of PAF Biosynthesis

The remodeling pathway is a two-step process that begins with the hydrolysis of a fatty acid from the sn-2 position of a membrane phospholipid, typically an alkyl-acyl-glycerophosphocholine, by the enzyme phospholipase A2 (PLA2). This reaction yields Lyso-PAF. Subsequently, Lyso-PAF is acetylated at the sn-2 position by the enzyme acetyl-CoA:lyso-PAF acetyltransferase (LPCAT) to form the biologically active PAF. Conversely, PAF is inactivated back to Lyso-PAF by the action of PAF acetylhydrolase (PAF-AH).

The De Novo Pathway of PAF Biosynthesis

The de novo pathway synthesizes PAF from simpler precursors. It begins with 1-O-alkyl-2-lyso-sn-glycero-3-phosphate, which is acetylated to form 1-O-alkyl-2-acetyl-sn-glycero-3-phosphate. This intermediate is then dephosphorylated to yield 1-O-alkyl-2-acetyl-sn-glycerol. Finally, a phosphocholine (B91661) group is transferred from CDP-choline to the sn-3 position to produce PAF.

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. Below are tables summarizing typical quantitative data obtained from studies utilizing deuterated standards for Lyso-PAF and PAF analysis.

Table 1: Typical Performance of a GC-MS Method for Lyso-PAF Quantification

| Parameter | Value | Reference |

| Linearity Range | 10 - 2000 ng | [3] |

| Limit of Detection (LOD) | < 200 pg (on-column) | [3] |

| Internal Standard | Deuterated Lyso-PAF | [3][4] |

| Derivatization | Required | [3][4] |

Table 2: Typical Performance of an LC-MS/MS Method for PAF Quantification

| Parameter | Value | Reference |

| Linearity Range | 1 - 1000 pg | [5] |

| Limit of Detection (LOD) | 1 pg (1.9 fmol) | [5] |

| Internal Standard | Deuterated PAF | [6] |

| Derivatization | Not typically required | [5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of Lyso-PAF and PAF using this compound as an internal standard.

Sample Preparation

4.1.1. Plasma/Serum Samples

-

Thawing and Spiking: Thaw plasma or serum samples on ice. To 100 µL of plasma, add a known amount of this compound (e.g., 10 ng) in a small volume of ethanol.

-

Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) to the sample.

-

Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the lipids.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS or GC-MS analysis (e.g., 100 µL of methanol:water, 80:20, v/v).

4.1.2. Tissue Samples

-

Homogenization: Weigh the frozen tissue sample (e.g., 50 mg) and homogenize it in 1 mL of ice-cold methanol containing the internal standard, this compound.

-

Lipid Extraction (Folch Method): Add 2 mL of chloroform (B151607) to the homogenate and vortex. Then, add 0.75 mL of water and vortex again to induce phase separation.

-

Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the layers.

-

Lower Phase Collection: Carefully collect the lower chloroform phase containing the lipids.

-

Drying and Reconstitution: Evaporate the chloroform extract to dryness under nitrogen and reconstitute as described for plasma samples.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start at 30% B, increasing to 100% B over 10 minutes, holding for 5 minutes, and then re-equilibrating at 30% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lyso-PAF C-16: Precursor ion (m/z) 482.4 -> Product ion (m/z) 184.1 (choline headgroup)

-

This compound: Precursor ion (m/z) 486.4 -> Product ion (m/z) 184.1 (choline headgroup)

-

-

Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.

-

GC-MS Analysis

GC-MS analysis of Lyso-PAF requires derivatization to increase its volatility.

-

Derivatization:

-

The extracted and dried lipid sample is treated with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the hydroxyl and phosphate (B84403) groups to their trimethylsilyl (B98337) (TMS) ethers.

-

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analytes.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI).

-

Analysis Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions of the derivatized Lyso-PAF and its deuterated internal standard.

-

Experimental Workflow

The overall workflow for the quantification of Lyso-PAF using this compound is a systematic process that ensures accuracy and reproducibility.

References

- 1. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An improved assay for platelet-activating factor using HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lyso-PAF C-16-d4: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lyso-Platelet-Activating Factor C-16-d4 (Lyso-PAF C-16-d4), a deuterated analog of the biologically significant lipid molecule, Lyso-PAF C-16. This document details its chemical structure and properties, its critical role as an internal standard in quantitative analysis, the biological pathways it participates in, and its relevance in drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic, isotopically labeled version of Lyso-PAF C-16, where four hydrogen atoms on the hexadecyl chain have been replaced with deuterium (B1214612). This substitution makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

The chemical structure of this compound is 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine. The deuterium atoms are specifically located at the 7 and 8 positions of the C-16 alkyl chain.[1][2]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 201216-37-7 | [1][2] |

| Molecular Formula | C₂₄H₄₈D₄NO₆P | [1][2] |

| Molecular Weight | 485.7 g/mol | [1][2] |

| Purity | ≥98% deuterated forms (d₁-d₄) | |

| Formulation | A solution in ethanol | [1][2] |

| Storage Temperature | -20°C | |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |

Biological Significance and the PAF Remodeling Pathway

Lyso-PAF C-16 is a key intermediate in the "remodeling pathway," the primary mechanism for the synthesis of Platelet-Activating Factor (PAF) C-16 under inflammatory conditions. PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.

The remodeling pathway is a two-step process:

-

Formation of Lyso-PAF: Phospholipase A₂ (PLA₂) acts on membrane phospholipids, such as phosphatidylcholine, to remove the fatty acid at the sn-2 position, yielding Lyso-PAF.

-

Conversion to PAF: Lyso-PAF is then acetylated by the enzyme lysophosphatidylcholine (B164491) acyltransferase (LPCAT) to produce the biologically active PAF.

Conversely, PAF can be inactivated by the enzyme PAF acetylhydrolase (PAF-AH), which hydrolyzes the acetyl group at the sn-2 position, converting PAF back to Lyso-PAF. This tight regulation of PAF levels is crucial for maintaining cellular homeostasis.

References

The Dichotomous Nature of a Lipid Mediator: A Technical Guide to the Biological Functions of Lyso-Platelet-Activating Factor C-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16), a molecule traditionally considered an inactive precursor and metabolite of the potent inflammatory lipid, Platelet-Activating Factor (PAF) C-16, has emerged as a bioactive lipid with its own distinct and often opposing cellular functions. This technical guide provides an in-depth exploration of the biological activities of Lyso-PAF C-16, focusing on its signaling pathways, quantitative effects on cellular responses, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers in immunology, cell biology, and drug development.

Core Biological Functions and Signaling Pathways

Lyso-PAF C-16 is generated through two primary metabolic routes: the deacetylation of PAF C-16 by the enzyme PAF acetylhydrolase (PAF-AH), and the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine.[1] While it can be reacylated to form PAF C-16 in the remodeling pathway, a significant body of evidence now points to its intrinsic biological activities that are independent of its conversion to PAF.[1][2]

Opposing Effects on Neutrophil and Platelet Activation

A pivotal discovery in the understanding of Lyso-PAF C-16's function is its inhibitory role in neutrophil and platelet activation, a stark contrast to the pro-inflammatory actions of PAF.[2] In human neutrophils, Lyso-PAF C-16 dose-dependently inhibits the activation of NADPH oxidase, the enzyme complex responsible for the respiratory burst and production of superoxide (B77818) radicals.[2] This inhibitory effect is not mediated through the PAF receptor, as its action is unaffected by PAF receptor antagonists or in cells from PAF receptor knockout mice.[2]

Similarly, in human platelets, Lyso-PAF C-16 has been shown to inhibit thrombin-induced platelet aggregation.[2] This anti-aggregatory effect, like its effect on neutrophils, is independent of the PAF receptor.[2]

The cAMP-Dependent Signaling Pathway

The inhibitory actions of Lyso-PAF C-16 are mediated through a distinct signaling pathway that involves the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] It is hypothesized that Lyso-PAF C-16 binds to a yet-unidentified G-protein coupled receptor (GPCR) that is coupled to a stimulatory G-protein (Gs).[2] Activation of this putative receptor leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that ultimately lead to the inhibition of neutrophil and platelet activation.[2] Pharmacological blockade of adenylyl cyclase has been shown to completely reverse the inhibitory effects of Lyso-PAF C-16 on neutrophil superoxide production.[2]

Quantitative Data on the Biological Activity of Lyso-PAF C-16

The following table summarizes the key quantitative data regarding the inhibitory effects of Lyso-PAF C-16 on neutrophil and platelet functions.

| Biological Effect | Cell Type | Stimulus | Lyso-PAF C-16 Concentration | Observed Effect | Reference |

| Inhibition of Superoxide Production | Human Neutrophils | 1 µM fMLF | 1 µM | 57% reduction | [1][2] |

| Inhibition of Superoxide Production | Human Neutrophils | 1 µM fMLF | 10 nM - 1 µM | Dose-dependent inhibition | [1] |

| Increase in Intracellular cAMP | Human Neutrophils | - | 1 µM | Significant increase | [2] |

| Inhibition of Platelet Aggregation | Human Platelets | Thrombin | Not specified | Inhibition | [2] |

| Increase in Intracellular cAMP | Human Platelets | - | 1 µM | Significant increase | [2] |

Experimental Protocols

Measurement of fMLF-Induced Superoxide Production in Neutrophils

This protocol is based on the methodologies described in studies investigating the effects of Lyso-PAF C-16 on neutrophil activation.[2][3]

1. Isolation of Human Neutrophils:

-

Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Neutrophils are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Red blood cells are removed by hypotonic lysis.

-

The isolated neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

2. Superoxide Anion Detection:

-

The production of superoxide anions is commonly measured using a chemiluminescence assay.

-

Neutrophils (typically 5 x 10^5 cells/sample) are pre-incubated with Lyso-PAF C-16 (or vehicle control) for a specified time (e.g., 5 minutes).

-

A chemiluminescent probe (e.g., luminol (B1675438) or isoluminol) and horseradish peroxidase are added to the cell suspension.

-

The reaction is initiated by the addition of the neutrophil agonist, N-formyl-methionyl-leucyl-phenylalanine (fMLF) (e.g., at a final concentration of 1 µM).

-

Chemiluminescence is measured over time using a luminometer. The integrated area under the curve is calculated to quantify the total superoxide production.

Measurement of Thrombin-Induced Platelet Aggregation

This protocol is based on standard methods for assessing platelet function.[4][5]

1. Preparation of Platelet-Rich Plasma (PRP):

-

Whole blood is collected into tubes containing an anticoagulant (e.g., sodium citrate).

-

The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

The platelet count in the PRP is adjusted to a standardized concentration.

2. Platelet Aggregation Assay:

-

Platelet aggregation is measured using an aggregometer, which detects changes in light transmission through the PRP as platelets aggregate.

-

PRP is placed in a cuvette with a stir bar and warmed to 37°C.

-

A baseline light transmission is established.

-

Lyso-PAF C-16 (or vehicle control) is added to the PRP and incubated for a short period.

-

Platelet aggregation is induced by the addition of a sub-maximal concentration of thrombin.

-

The change in light transmission is recorded over time, and the maximum aggregation percentage is determined.

Visualizations of Key Pathways

Signaling Pathway of Lyso-PAF C-16 in Neutrophils and Platelets

References

- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lyso-PAF C-16 Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the metabolic pathway of Lyso-Platelet-Activating Factor C-16 (Lyso-PAF C-16). It delves into the biosynthesis and catabolism of this important lipid molecule, its emerging role in cell signaling, and its quantification in biological systems. This document is intended to serve as a valuable resource for researchers and professionals in drug development and life sciences.

Introduction

Lyso-PAF C-16, or 1-O-hexadecyl-sn-glycero-3-phosphocholine, is a key intermediate in the metabolism of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1] Traditionally considered a biologically inactive precursor and degradation product of PAF, recent evidence suggests that Lyso-PAF C-16 may possess its own distinct biological activities and signaling functions. A thorough understanding of its metabolic pathway is therefore crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies.

The Lyso-PAF C-16 Metabolic Pathway

The metabolism of Lyso-PAF C-16 is intricately linked to the synthesis and degradation of PAF through the "remodeling pathway." This pathway is the primary source of PAF during inflammatory responses.[2][3][4]

Biosynthesis of Lyso-PAF C-16

Lyso-PAF C-16 is primarily generated through the hydrolysis of PAF C-16 by the enzyme PAF acetylhydrolase (PAF-AH) . This enzyme removes the acetyl group from the sn-2 position of PAF, converting it into the less active Lyso-PAF.[1][4]

Catabolism and Conversion to PAF C-16

Lyso-PAF C-16 can be metabolized through two main routes:

-

Acylation: It can be acylated by lysophosphatidylcholine (B164491) acyltransferases (LPCATs) to form 1-alkyl-2-acyl-sn-glycero-3-phosphocholine, a stable membrane phospholipid. This process is considered a key step in the inactivation of the PAF signaling cascade.[5]

-

Acetylation: Lyso-PAF C-16 serves as the direct precursor for PAF C-16 synthesis. The enzyme Lyso-PAF acetyltransferase (Lyso-PAF AT) , specifically LPCAT1 and LPCAT2, catalyzes the transfer of an acetyl group from acetyl-CoA to the sn-2 position of Lyso-PAF C-16, thereby generating the biologically active PAF C-16.[6][7][8][9][10]

The metabolic fate of Lyso-PAF C-16 is thus a critical determinant of the cellular levels of PAF and the subsequent inflammatory response.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the enzymes involved in Lyso-PAF C-16 metabolism are crucial for understanding the regulation of this pathway.

| Enzyme | Substrate | Apparent Km (µM) | Vmax | Cell/Tissue Source | Reference |

| LPCAT1 | Acetyl-CoA | 82.4 - 128.2 | Not Specified | Murine Lung | [6] |

| LPCAT1 | Lyso-PAF | 7.9 - 18.4 | Not Specified | Murine Lung | [6] |

| LPCAT (general) | 1-(C16:0)-lysoPC | Varies with acyl-CoA | Varies with acyl-CoA | Red Blood Cell Membranes | [11] |

Concentrations of Lyso-PAF C-16 in Tissues and Plasma

The concentration of Lyso-PAF C-16 can vary significantly depending on the tissue type and the physiological or pathological state.

| Tissue/Fluid | Condition | Lyso-PAF C-16 Concentration | Species | Reference |

| Colonic Mucosa | Normal | Present | Human | [12] |

| Colonic Mucosa | Ulcerative Colitis | Present (levels similar to normal) | Human | [12] |

| Nasal Mucosa | Control Subjects | Lower concentrations | Human | [13] |

| Nasal Polyps | Chronic Rhinosinusitis with Asthma | Higher concentrations | Human | [13] |

| Plasma | Normal (Male, 40-65 years) | 102 - 253 ng/ml | Human | [14] |

| Plasma | Normal (Female) | 74 - 174 ng/ml | Human | [14] |

| Plasma | Acute Severe Systemic Illness | 33 ± 15 ng/ml (range 5-111 ng/ml) | Human | [14] |

| Plasma | COVID-19 (Mild/Moderate) | Elevated compared to healthy controls | Human | [15] |

| Plasma | COVID-19 (Severe/Critical) | Lower than mild/moderate cases | Human | [15] |

Experimental Protocols

Quantification of Lyso-PAF C-16 by Mass Spectrometry

Objective: To accurately quantify the levels of Lyso-PAF C-16 in biological samples.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

Internal Standard: A deuterated internal standard, such as C18-d4 Lyso-PAF, should be added to the samples to ensure accurate quantification.[13]

Sample Preparation:

-

Homogenize tissue samples or use plasma/serum directly.

-

Perform lipid extraction using a suitable method, such as the Bligh-Dyer method.

-

Purify the Lyso-PAF fraction using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

Derivatization (for GC-MS):

-

The purified Lyso-PAF is often derivatized to improve its volatility and chromatographic properties for GC-MS analysis.

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column for separation of the Lyso-PAF C-16 derivative.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized Lyso-PAF C-16 and the internal standard.

Quantification:

-

Generate a standard curve using known concentrations of Lyso-PAF C-16.

-

Calculate the concentration of Lyso-PAF C-16 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

PAF Acetylhydrolase (PAF-AH) Activity Assay

Objective: To measure the enzymatic activity of PAF-AH, which catabolizes PAF to Lyso-PAF.

Methodology: Radiometric Assay.[16]

Substrate: [acetyl-3H]PAF (radioactively labeled PAF).

Principle: The assay measures the release of [3H]acetate from [acetyl-3H]PAF upon hydrolysis by PAF-AH. The radioactive acetate (B1210297) is then separated from the unreacted substrate and quantified.

Procedure:

-

Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl, pH 7.4), the biological sample (e.g., cell lysate, plasma), and the [acetyl-3H]PAF substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding an acid (e.g., acetic acid).

-

Separate the liberated [3H]acetate from the unreacted [acetyl-3H]PAF. This can be achieved using various methods, such as liquid-liquid extraction or column chromatography.

-

Quantify the amount of [3H]acetate using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

Lyso-PAF Acetyltransferase (Lyso-PAF AT) Activity Assay

Objective: To measure the enzymatic activity of Lyso-PAF AT (LPCAT1/2), which synthesizes PAF from Lyso-PAF.

Methodology: Radioactive Substrate-based Assay.

Substrates: Lyso-PAF C-16 and [3H]acetyl-CoA (radioactively labeled acetyl-CoA).

Principle: This assay measures the incorporation of radiolabeled acetyl groups from [3H]acetyl-CoA into Lyso-PAF C-16 to form [3H]PAF C-16.

Procedure:

-

Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl, pH 7.4), the biological sample (e.g., microsomal fraction), Lyso-PAF C-16, and [3H]acetyl-CoA. The presence of Ca2+ may be required for LPCAT2 activity.[6]

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform/methanol).

-

Extract the lipids from the reaction mixture.

-

Separate the newly synthesized [3H]PAF C-16 from the unreacted substrates using thin-layer chromatography (TLC).

-

Scrape the TLC spot corresponding to PAF and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of [3H]PAF C-16 formed per unit of time and protein concentration.

Signaling Pathways

While initially considered inert, emerging evidence indicates that Lyso-PAF C-16 can participate in intracellular signaling, independent of its conversion to PAF.

Lyso-PAF C-16 and RAF1 Activation

Recent studies have unveiled a novel signaling role for intracellular Lyso-PAF C-16 in the activation of the RAF1-MEK-ERK pathway, a critical signaling cascade in cell proliferation and survival.[17][18][19][20]

Mechanism:

-

Intracellular Lyso-PAF C-16, a product of PLA2G7 activity, binds to the catalytic domain of p21-activated kinase 2 (PAK2) .[17][19]

-

This binding enhances the kinase activity of PAK2.[17]

-

Activated PAK2 then phosphorylates RAF1 at Serine 338 (S338).[17]

-

Phosphorylation of RAF1 at S338 is a key step in its activation, leading to the subsequent activation of the downstream MEK-ERK signaling cascade.[17]

This pathway highlights a previously unknown function of Lyso-PAF C-16 as an intracellular signaling molecule, with potential implications for cancer biology, particularly in cells with NRAS mutations.[17][19]

Opposing Effects to PAF and cAMP Signaling

Lyso-PAF has been shown to exhibit biological activities that oppose those of PAF, particularly in immune cells like neutrophils. This inhibitory effect may be mediated through the cyclic AMP (cAMP) signaling pathway.[21][22][23]

Proposed Mechanism:

-

Lyso-PAF is suggested to interact with a yet-to-be-fully-characterized receptor or cellular component that is distinct from the PAF receptor.

-

This interaction leads to the activation of adenylyl cyclase .

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP) .

-

Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) .

-

PKA, in turn, phosphorylates various downstream targets, leading to the inhibition of cellular responses typically triggered by PAF, such as neutrophil activation.

Visualizations

Metabolic Pathway

Caption: Metabolic pathways of Lyso-PAF C-16 formation and conversion.

RAF1 Signaling Pathway

Caption: Intracellular signaling cascade involving Lyso-PAF C-16 and RAF1.

Experimental Workflow for Lyso-PAF C-16 Quantification

Caption: Workflow for the quantification of Lyso-PAF C-16 via GC-MS.

Conclusion

The Lyso-PAF C-16 metabolic pathway is a critical regulatory hub in the production and inactivation of the potent inflammatory mediator, PAF. Beyond its role as a precursor, Lyso-PAF C-16 is emerging as a signaling molecule in its own right, with the ability to modulate key cellular pathways such as the RAF1-MEK-ERK cascade. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the multifaceted roles of Lyso-PAF C-16. A deeper understanding of this pathway holds significant promise for the development of novel therapeutic interventions for a range of inflammatory and proliferative diseases.

References

- 1. Platelet Activating Factor (PAF): A Mediator of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mammalian acyl-CoA:lysophosphatidylcholine acyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of distinct molecular species of platelet activating factor in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Plasma levels of the lyso-derivative of platelet-activating factor in acute severe systemic illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sfrbm.org [sfrbm.org]

- 17. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. discover.library.noaa.gov [discover.library.noaa.gov]

- 19. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 22. youtube.com [youtube.com]

- 23. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Synthesis and Origin of Lyso-PAF C-16 in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyso-platelet-activating factor C-16 (Lyso-PAF C-16) is a pivotal lysophospholipid that serves as the immediate precursor in the biosynthesis of the potent inflammatory mediator, platelet-activating factor (PAF) C-16. The cellular concentration of Lyso-PAF C-16 is meticulously regulated through a complex interplay of synthetic and catabolic pathways, primarily the remodeling and de novo pathways. Understanding the intricacies of Lyso-PAF C-16 synthesis and its cellular origins is paramount for developing novel therapeutic strategies targeting PAF-mediated inflammatory and pathological processes. This technical guide provides a comprehensive overview of the enzymatic pathways governing Lyso-PAF C-16 production, detailed experimental protocols for its study, and quantitative data on its cellular levels.

Introduction

Lyso-PAF C-16, chemically known as 1-O-hexadecyl-sn-glycero-3-phosphocholine, is a biologically significant molecule that sits (B43327) at the crossroads of lipid signaling and inflammation. While historically considered an inactive precursor, recent evidence suggests that Lyso-PAF itself may possess distinct biological activities. Its primary role, however, remains as the substrate for the generation of PAF C-16, a potent phospholipid mediator implicated in a myriad of physiological and pathophysiological processes, including platelet aggregation, inflammation, and anaphylaxis. The synthesis of Lyso-PAF C-16 is not a constitutive process but is instead tightly controlled and rapidly induced in response to specific stimuli in a variety of cell types.

Biosynthetic Pathways of Lyso-PAF C-16

The cellular pool of Lyso-PAF C-16 is generated through two principal biosynthetic routes: the remodeling pathway and the de novo pathway.

The Remodeling Pathway

The remodeling pathway is the predominant route for the rapid, stimulus-induced synthesis of Lyso-PAF C-16 in inflammatory cells.[1] This pathway utilizes existing membrane ether phospholipids (B1166683) as its substrate.

The key enzymatic steps are:

-

Phospholipase A₂ (PLA₂) Catalyzed Hydrolysis: Upon cellular activation, PLA₂ enzymes, particularly cytosolic PLA₂α (cPLA₂α), are activated and translocate to cellular membranes. cPLA₂α hydrolyzes the sn-2 acyl group from 1-O-alkyl-2-acyl-sn-glycero-3-phosphocholine (a membrane ether lipid), releasing a free fatty acid (often arachidonic acid) and generating Lyso-PAF C-16.[1][2]

-

CoA-Independent Transacylation: An alternative mechanism for Lyso-PAF C-16 generation within the remodeling pathway involves a CoA-independent transacylase. This enzyme catalyzes the direct transfer of an acyl group, typically a polyunsaturated fatty acid like arachidonic acid, from a donor phospholipid (e.g., phosphatidylcholine) to an acceptor lysophospholipid, which can be an ether-linked lysophospholipid, thereby forming Lyso-PAF.[3][4] This pathway is crucial for the enrichment of arachidonic acid in ether-linked phospholipids.[3]

-

PAF Acetylhydrolase (PAF-AH) Catalyzed Deacetylation: Lyso-PAF C-16 can also be formed from the catabolism of PAF C-16. PAF-AH enzymes remove the acetyl group from the sn-2 position of PAF, converting it back to the less active Lyso-PAF.[5]

The de novo Pathway

The de novo pathway synthesizes PAF, and by extension its precursor Lyso-PAF, from simpler molecules and is thought to be responsible for maintaining basal levels of these lipids.[6] The key steps leading to the formation of a Lyso-PAF intermediate in this pathway are:

-

Formation of 1-O-alkyl-2-lyso-sn-glycero-3-phosphate: This initial step involves the acylation of 1-O-alkyl-sn-glycerol-3-phosphate.

-

Dephosphorylation: A phosphohydrolase then removes the phosphate (B84403) group to yield 1-O-alkyl-2-lyso-sn-glycerol.

-

Phosphocholine (B91661) Addition: Finally, a cholinephosphotransferase transfers a phosphocholine headgroup from CDP-choline to the sn-3 position of 1-O-alkyl-2-lyso-sn-glycerol to form Lyso-PAF.

While the remodeling pathway is considered the primary source of PAF during inflammation, the de novo pathway may be significant in certain cell types and under specific physiological conditions.[7]

Cellular Origin of Lyso-PAF C-16

Lyso-PAF C-16 is synthesized by a diverse range of cells, primarily those involved in inflammatory and immune responses.

-

Neutrophils: These are a major source of Lyso-PAF C-16, especially upon stimulation with inflammatory agonists.[8]

-

Macrophages: Alveolar and peritoneal macrophages actively metabolize PAF to Lyso-PAF and can also synthesize it de novo.[2]

-

Endothelial Cells: Human umbilical vein endothelial cells (HUVECs) produce Lyso-PAF C-16, and its synthesis can be stimulated by inflammatory mediators like interleukin-1.[9][10]

-

Other Cells: Eosinophils, mast cells, and platelets are also known to produce and metabolize PAF and its lyso-form.

Quantitative Data on Lyso-PAF C-16 Levels

The cellular and circulating levels of Lyso-PAF C-16 can vary significantly depending on the cell type, stimulation conditions, and disease state.

| Sample Type | Condition | Lyso-PAF C-16 Level | Reference |

| Human Plasma | Healthy Controls | Median Area Ratio: ~0.8 | [5] |

| Human Plasma | Mild/Moderate COVID-19 | Median Area Ratio: ~1.2 | [5] |

| Human Plasma | Severe/Critical COVID-19 | Median Area Ratio: ~1.0 | [5] |

| Human Nasal Polyp Tissue | Asthmatic Patients | Significantly higher than non-asthmatic patients | [11] |

Note: Area ratio refers to the ratio between the metabolite and the corresponding internal standard in mass spectrometry analysis.

Experimental Protocols

Cell Isolation and Culture

5.1.1. Isolation of Human Neutrophils Human neutrophils can be isolated from peripheral blood using density gradient centrifugation with media such as Ficoll-Paque or a mixture of sodium metrizoate and Dextran 500.[12][13] The procedure involves layering whole blood over the gradient medium, centrifugation to separate cell layers, collection of the neutrophil layer, and lysis of contaminating red blood cells.[12] Isolated neutrophils should be used within 2-4 hours for functional assays due to their short lifespan.[12]

5.1.2. Culture of Macrophages Bone marrow-derived macrophages (BMDMs) can be differentiated from mouse bone marrow cells by culturing in RPMI-1640 medium supplemented with 10% FBS and 10 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 7 days.[14] For experiments, macrophages can be polarized to a pro-inflammatory (M1) phenotype with LPS and IFN-γ or an anti-inflammatory (M2) phenotype with IL-4.[14]

5.1.3. Culture of Endothelial Cells Human Aortic Endothelial Cells (HAECs) can be cultured in Medium 200 supplemented with Low Serum Growth Supplement (LSGS).[15] For experiments involving flow, cells are seeded in microfluidic devices coated with fibronectin to promote adhesion.[15]

Lipid Extraction

A common method for extracting lipids from cells and tissues is the Bligh and Dyer method, which uses a biphasic solvent system of chloroform (B151607), methanol, and water.[16][17] The sample is homogenized in a mixture of chloroform and methanol, followed by the addition of water to induce phase separation. Lipids partition into the lower chloroform phase, which is then collected and dried for analysis.[16]

Enzyme Assays

5.3.1. Phospholipase A₂ (PLA₂) Activity Assay PLA₂ activity can be measured using a titrimetric assay. The release of fatty acids from a lecithin (B1663433) emulsion by PLA₂ is monitored by the rate of addition of a standardized NaOH solution required to maintain a constant pH.[18]

5.3.2. PAF Acetylhydrolase (PAF-AH) Activity Assay A colorimetric assay using 2-thio PAF as a substrate is commercially available. The hydrolysis of the thioester bond by PAF-AH releases a free thiol, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

Quantification of Lyso-PAF C-16 by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of Lyso-PAF C-16.[19][20] A stable isotope-labeled internal standard (e.g., d4-Lyso-PAF C-16) is added to the sample prior to lipid extraction to account for variations in extraction efficiency and instrument response. After chromatographic separation, Lyso-PAF C-16 is detected and quantified using multiple reaction monitoring (MRM) or high-resolution mass spectrometry.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathways of Lyso-PAF C-16

Caption: Biosynthetic pathways of Lyso-PAF C-16.

Experimental Workflow for Lyso-PAF C-16 Analysis

Caption: Experimental workflow for Lyso-PAF C-16 analysis.

Conclusion

The synthesis and origin of Lyso-PAF C-16 are central to the regulation of PAF-mediated signaling. The remodeling pathway provides a mechanism for the rapid, on-demand production of Lyso-PAF C-16 in response to inflammatory cues, while the de novo pathway likely contributes to its basal cellular levels. A thorough understanding of the enzymes and cellular sources involved in these pathways, facilitated by the detailed experimental protocols outlined in this guide, is essential for researchers in academia and industry. Future investigations into the precise regulatory mechanisms of Lyso-PAF C-16 synthesis will undoubtedly unveil novel targets for therapeutic intervention in a wide range of inflammatory diseases.

References

- 1. mlsu.ac.in [mlsu.ac.in]

- 2. Metabolism of platelet-activating factor by rat alveolar macrophages: lyso-PAF as an obligatory intermediate in the formation of alkylarachidonoyl glycerophosphocholine species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stimulation of the de novo pathway for the biosynthesis of platelet-activating factor (PAF) via cytidylyltransferase activation in cells with minimal endogenous PAF production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet activating factor amplifies human neutrophil adherence to bovine endothelial cells: evidence for a lipoxygenase dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the mechanism of interleukin 1 stimulation of platelet activating factor synthesis in human endothelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human endothelial cells are target for platelet-activating factor. I. Platelet-activating factor induces changes in cytoskeleton structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Isolation of Lipids from Human Blood-Derived Neutrophils by Biphasic Separation [jove.com]

- 17. Methods to Study Lipid Alterations in Neutrophils and the Subsequent Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipid Profile of Activated Macrophages and Contribution of Group V Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeted lipidomics - advances in profiling lysophosphocholine and platelet-activating factor second messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Lyso-PAF as a Precursor to Platelet-Activating Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The biosynthesis of PAF is tightly regulated, with its immediate precursor, Lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine), playing a pivotal role. This technical guide provides an in-depth exploration of the conversion of Lyso-PAF to PAF, focusing on the key enzymatic pathways, kinetic parameters of the involved enzymes, and the cellular context of this critical activation step. Detailed experimental methodologies for the study of this process are provided, alongside quantitative data and visual representations of the associated signaling cascades to serve as a comprehensive resource for researchers in the field.

Introduction

Platelet-Activating Factor (PAF) is not stored pre-formed in cells but is rapidly synthesized upon stimulation.[1] The primary route for its production in inflammatory settings is the "remodeling pathway," which begins with the enzymatic modification of existing membrane phospholipids.[2][3] A key intermediate in this pathway is Lyso-PAF, a biologically less active molecule that is converted to the highly potent PAF through a single enzymatic step. Understanding the dynamics of this conversion is crucial for the development of therapeutic strategies targeting PAF-mediated pathologies.

The Biosynthesis of PAF from Lyso-PAF: The Remodeling Pathway

The remodeling pathway is the principal mechanism for PAF synthesis during inflammatory responses.[4] This pathway involves two key enzymatic steps:

-

Generation of Lyso-PAF: The initial step is the hydrolysis of the acyl group at the sn-2 position of membrane phospholipids, primarily alkyl-acyl-glycerophosphocholine, by phospholipase A2 (PLA2). This reaction yields Lyso-PAF and a free fatty acid, often arachidonic acid, which is a precursor for eicosanoid synthesis.[5]

-

Conversion of Lyso-PAF to PAF: The subsequent and rate-limiting step is the acetylation of the hydroxyl group at the sn-2 position of Lyso-PAF. This reaction is catalyzed by a family of enzymes known as Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs), specifically LPCAT1 and LPCAT2, which exhibit Lyso-PAF acetyltransferase activity.[6][7] These enzymes utilize acetyl-CoA as the acetyl group donor.

There is also a de novo pathway for PAF synthesis, which is thought to be responsible for maintaining physiological levels of PAF for normal cellular functions.[3]

Key Enzymes in the Conversion of Lyso-PAF to PAF

The conversion of Lyso-PAF to PAF is primarily mediated by two enzymes with distinct characteristics and regulatory mechanisms: LPCAT1 and LPCAT2.

-

LPCAT1 (Lysophosphatidylcholine Acyltransferase 1): This enzyme is constitutively expressed in various tissues, with high levels found in the lungs.[8] It is considered to be involved in the basal, non-inflammatory production of PAF.

-

LPCAT2 (Lysophosphatidylcholine Acyltransferase 2): In contrast to LPCAT1, LPCAT2 is inducibly expressed and activated in inflammatory cells, such as macrophages and neutrophils, in response to stimuli like lipopolysaccharide (LPS).[8][9] This inducible nature positions LPCAT2 as a key player in the rapid burst of PAF production during inflammatory events.

Quantitative Data

Enzyme Kinetics of LPCAT1 and LPCAT2

The following table summarizes the available kinetic parameters for human LPCAT1 and LPCAT2 with their respective substrates.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax | Cell Type/System | Reference |

| LPCAT1 | Lyso-PAF | 7.9 - 18.4 | Data not available | CHO-K1 cells | [10] |

| Acetyl-CoA | 82.4 - 128.2 | Data not available | CHO-K1 cells | [10] | |

| LPCAT2 | Lyso-PAF | Data not available | Data not available | ||

| Acetyl-CoA | Data not available | Activity enhanced 4-fold upon LPS stimulation | RAW264.7 cells | [9] |

Cellular Concentrations of Lyso-PAF and PAF

The intracellular concentrations of Lyso-PAF and PAF can vary significantly between resting and stimulated states. The following data were obtained from studies on human neutrophils.

| Condition | Lyso-PAF Concentration (pg/106 cells) | PAF Concentration | Cell Type | Reference |

| Basal (Resting) | ~300 | Data not available | Human Neutrophils | [11] |

| Stimulated (1.9 µM A23187, 5 min) | 600 - 900 (2-3 fold increase) | Data not available | Human Neutrophils | [11] |

Experimental Protocols

Lyso-PAF Acetyltransferase (LPCAT) Activity Assay

This protocol is adapted from methodologies used to measure the activity of LPCAT enzymes.[9][12]

Objective: To quantify the conversion of Lyso-PAF to PAF by LPCAT enzymes in a microsomal fraction.

Materials:

-

Microsomal protein fraction isolated from cells or tissues of interest

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 1 µM CaCl2, 0.015% Tween-20

-

Substrates:

-

d4-Lyso-PAF (deuterium-labeled)

-

Acetyl-CoA

-

-

Internal Standard: 17:0 LPC or 14:0/14:0 PC in methanol (B129727)

-

Methanol

-

LC-MS/MS system

Procedure:

-

Prepare the reaction mixture by adding the microsomal protein fraction (e.g., 0.5 µg) to the reaction buffer.

-

Add the substrates to the reaction mixture. Final concentrations are typically around 5 µM for d4-Lyso-PAF and can range from 50 to 500 µM for acetyl-CoA.

-

Incubate the reaction at 37°C for a specified time (e.g., 5-20 minutes). The reaction time should be within the linear range of the assay.

-

Stop the reaction by adding 3 volumes of ice-cold methanol containing the internal standard.

-

Centrifuge the samples to pellet precipitated proteins.

-

Analyze the supernatant containing the deuterium-labeled PAF product by LC-MS/MS.

-

Quantify the amount of product formed by comparing its peak area to that of the internal standard and a standard curve of known PAF concentrations.

Quantification of Intracellular Lyso-PAF and PAF by Mass Spectrometry

This protocol provides a general workflow for the extraction and quantification of Lyso-PAF and PAF from cells.[11][13]

Objective: To measure the absolute quantities of Lyso-PAF and PAF in cell lysates.

Materials:

-

Cell culture and stimulation reagents (e.g., calcium ionophore A23187)

-

Deuterated internal standards for Lyso-PAF and PAF

-

Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

-

Solid-phase extraction (SPE) or thin-layer chromatography (TLC) materials for purification

-

LC-MS/MS system

Procedure:

-

Cell Stimulation and Lysis:

-

Culture cells to the desired density.

-

Stimulate cells with the agonist of interest for the desired time.

-

Immediately stop the reaction by adding ice-cold methanol.

-

Scrape and collect the cells.

-

-

Lipid Extraction:

-

Add the deuterated internal standards to the cell lysate.

-

Perform a Bligh-Dyer or similar lipid extraction using chloroform and methanol.

-

Collect the organic phase containing the lipids.

-

-

Purification (Optional but Recommended):

-

Purify Lyso-PAF and PAF from the lipid extract using SPE or TLC to remove interfering lipids.

-

-

LC-MS/MS Analysis:

-

Resuspend the purified lipid fraction in an appropriate solvent.

-

Inject the sample into the LC-MS/MS system.

-

Use a suitable chromatography method (e.g., reversed-phase) to separate Lyso-PAF and PAF.

-

Detect and quantify the lipids using multiple reaction monitoring (MRM) in the mass spectrometer, monitoring for the specific precursor and product ions of the native and deuterated standards.

-

-

Data Analysis:

-

Calculate the concentration of Lyso-PAF and PAF in the original sample based on the peak area ratios of the endogenous lipids to their respective deuterated internal standards and a standard curve.

-

Signaling Pathways and Visualizations

Biosynthesis of PAF from Lyso-PAF

The following diagram illustrates the remodeling pathway for PAF synthesis, highlighting the central role of Lyso-PAF.

PAF Receptor Signaling Pathway

Upon its synthesis, PAF exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events.

Conclusion

The conversion of Lyso-PAF to PAF represents a critical control point in the generation of this potent inflammatory mediator. The differential regulation and expression of the key enzymes, LPCAT1 and LPCAT2, allow for both homeostatic and stimulus-induced production of PAF. A thorough understanding of the kinetics and cellular regulation of this conversion, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutics aimed at mitigating the detrimental effects of excessive PAF signaling in a range of diseases. The provided data and pathway diagrams offer a foundational resource for researchers dedicated to unraveling the complexities of PAF biology.

References

- 1. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A regulatory role of LPCAT1 in the synthesis of inflammatory lipids, PAF and LPC, in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Khan Academy [khanacademy.org]

- 8. chem.uwec.edu [chem.uwec.edu]

- 9. Selective inhibitors of a PAF biosynthetic enzyme lysophosphatidylcholine acyltransferase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomic Analysis of Neutrophil Priming by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enzyme Kinetics on the MCAT: Vmax, Km, and Competitive Inhibition Simplified — King of the Curve [kingofthecurve.org]

- 13. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Internal Standards in Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, the accurate and precise quantification of lipid species is paramount to unraveling their complex roles in health and disease. The inherent complexity of biological matrices, coupled with variations in sample preparation and instrument response, presents significant analytical challenges. The use of stable isotope-labeled internal standards, particularly deuterated lipids, has emerged as the gold standard for achieving reliable and reproducible quantitative data in mass spectrometry-based lipidomics. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative performance of deuterated internal standards in lipidomics research.

Core Principles: The "Why" of Deuterated Standards

A deuterated internal standard is a synthetic version of an endogenous lipid in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The fundamental principle behind their use lies in their near-identical physicochemical properties to their non-deuterated counterparts.[1] This similarity ensures that they behave almost identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[1] By adding a known amount of a deuterated standard to a sample at the beginning of the workflow, it co-elutes with the target analyte and experiences the same experimental variations, such as sample loss during extraction or fluctuations in ionization efficiency.[2] The ratio of the signal from the endogenous lipid to the signal from the deuterated internal standard is then used for quantification, effectively normalizing for these variations and leading to more accurate and precise results.[2]

Quantitative Data Presentation

The use of deuterated internal standards significantly enhances the quality of quantitative lipidomics data. The following tables summarize the performance characteristics of LC-MS/MS methods utilizing deuterated standards for the quantification of various lipid classes.

Table 1: Linearity and Sensitivity of Deuterated Internal Standards [3]

| Internal Standard Compound | Calibration Curve (R²) | Limit of Detection (nmol/L) | Linear Dynamic Range (nmol/L) |

| Acylcarnitine 18:0-d3 | 0.994 | 0.41 | 0.5 - 2000 |

| Ceramide 1P d18:1-12:0 | 0.989 | 1.15 | 1 - 5000 |

| Cholic acid-d5 | 0.991 | 29.17 | 5 - 10000 |

| Fatty Acid 18:0-d3 | 0.992 | 11.58 | 20 - 20000 |

| Glucosylceramide d18:1-12:0 | 0.979 | 1.45 | 2.5 - 5000 |

| Lactosylceramide d18:1-12:0 | 0.985 | 5.80 | 10 - 1000 |

| LPC 16:0-d3 | 0.993 | 1.45 | 2.5 - 5000 |

| LysoPAF 18:0-d4 | 0.991 | 1.45 | 2.5 - 5000 |

| PAF 18:0-d4 | 0.988 | 0.41 | 0.5 - 5000 |

| Sphinganine d17:0 | 0.990 | 2.90 | 5 - 5000 |

| Sphinganine 1P d17:0 | 0.989 | 1.45 | 2.5 - 5000 |

| Sphingosine d17:1 | 0.986 | 1.45 | 2.5 - 2500 |

| Sphingosine 1P d17:1 | 0.989 | 14.49 | 25 - 5000 |

Table 2: Accuracy and Precision of Lipid Quantification Using Deuterated Standards [3]

| Internal Standard Compound | Concentration Level | Accuracy (%) | Precision (CV, %) |

| Acylcarnitine 18:0-d3 | Low | 95.8 | 15.2 |

| Middle | 102.3 | 5.8 | |

| High | 101.1 | 4.3 | |

| Ceramide 1P d18:1-12:0 | Low | 103.2 | 18.5 |

| Middle | 98.7 | 7.1 | |

| High | 99.5 | 6.5 | |

| Fatty Acid 18:0-d3 | Low | 92.1 | 12.8 |

| Middle | 105.4 | 4.9 | |

| High | 103.2 | 3.7 | |

| LPC 16:0-d3 | Low | 108.7 | 22.1 |

| Middle | 97.4 | 6.3 | |

| High | 98.9 | 5.1 | |

| Sphingosine d17:1 | Low | 96.5 | 14.7 |

| Middle | 101.8 | 8.2 | |

| High | 100.3 | 7.6 |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results in lipidomics. The following sections provide a comprehensive guide to sample preparation and LC-MS/MS analysis using deuterated internal standards.

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from the widely used Folch and Matyash extraction methods, incorporating the essential step of internal standard spiking.

Materials:

-

Plasma samples

-

Deuterated internal standard mixture (e.g., Avanti SPLASH LIPIDOMIX)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl-ether (MTBE, LC-MS grade)

-

Chloroform (LC-MS grade)

-

Water (LC-MS grade)

-

1.5 mL polypropylene (B1209903) tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Thaw plasma samples on ice.

-

In a 1.5 mL polypropylene tube, add 10 µL of plasma.

-

Add 10 µL of the deuterated internal standard mixture to the plasma sample.

-

For Matyash Method: a. Add 400 µL of ice-cold methanol. b. Add 500 µL of MTBE. c. Vortex for 10 seconds and sonicate for 1 hour.[4] d. Add 500 µL of water to induce phase separation.[4]

-

For Folch Method: a. Add 160 µL of ice-cold methanol. b. Add 320 µL of ice-cold chloroform. c. Vortex for 10 seconds and sonicate for 1 hour.[4]

-

Centrifuge the tubes at 10,000 x g for 10 minutes to separate the layers.[4]

-

Carefully collect the lower organic layer (Folch) or upper organic layer (Matyash) containing the lipids into a new tube.

-

Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in an appropriate solvent (e.g., 100 µL of 1-butanol/methanol 1:1 v/v) for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of lipids. Specific parameters may need to be optimized based on the lipid classes of interest and the instrumentation used.

Liquid Chromatography (LC) Parameters: [3][5]

-

Column: A reversed-phase C18 column is commonly used for lipid separation (e.g., Acquity UPLC HSS T3, 2.1 × 50 mm, 1.8 µm).

-

Mobile Phase A: Acetonitrile/water (60/40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (B1210297) (for negative ion mode).[5]

-

Mobile Phase B: Isopropanol/acetonitrile (90/10, v/v) with 10 mM ammonium formate and 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).[5]

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 45 °C.[3]

-

Injection Volume: 8 µL.[3]

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids. For example: 0–5 min, 0–40% B; 5–7.5 min, 40–64% B; 7.5–12 min, 64% B; 12–12.5 min, 64–82.5% B; 12.5–15 min, 82.5–83.46% B; 15–17.5 min, 83.46–97% B, followed by re-equilibration.[3]

Mass Spectrometry (MS) Parameters: [3][5]

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.

-

Ion Spray Voltage: +4500 V (positive mode), -4500 V (negative mode).[3]

-

Source Temperature: 300 °C.[3]

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive technique for targeted quantification. It monitors specific precursor-to-product ion transitions for each lipid and its corresponding deuterated internal standard.

Mandatory Visualizations

Experimental and Logical Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. escholarship.org [escholarship.org]

Physical properties and molecular weight of Lyso-PAF C-16-d4.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties and biological relevance of Lyso-PAF C16-d4, a deuterated analog of Lyso-Platelet-Activating Factor C16. This document is intended to serve as a comprehensive resource, summarizing key data, outlining its primary application, and detailing its role in cellular signaling.

Core Physical and Chemical Properties

Lyso-PAF C16-d4 is a synthetic, isotopically labeled lipid primarily utilized as an internal standard for the accurate quantification of its non-deuterated counterpart, Lyso-PAF C16, in complex biological matrices using mass spectrometry-based techniques.[1] The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, facilitating its differentiation from the endogenous analyte without significantly altering its chemical behavior.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₂₄H₄₈D₄NO₆P | [1][2][3][4] |

| Formula Weight | 485.7 g/mol | [1][2][3][4] |

| Exact Mass | 485.67 Da | [2] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1][3][4] |

| Formulation | A solution in ethanol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Storage Temperature | -20°C | [1][6] |

| Stability | ≥ 2 years at -20°C | [1] |

| Shipping | Wet ice | [1] |

Solubility

| Solvent | Concentration | References |

| Dimethylformamide (DMF) | 10 mg/mL | [1][3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [1][3] |

| Ethanol | 10 mg/mL | [1][3] |

| PBS (pH 7.2) | 10 mg/mL | [1][3] |

| Water | 20 mg/mL | [1][3] |

Experimental Applications and Protocols

The primary application of Lyso-PAF C16-d4 is as an internal standard in quantitative mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.

General Protocol for Quantification of Lyso-PAF C16 using LC-MS/MS

While specific protocols may vary depending on the biological matrix and instrumentation, the general workflow involves the following steps:

-

Sample Preparation: A known amount of Lyso-PAF C16-d4 is spiked into the biological sample (e.g., plasma, cell lysate) at the beginning of the extraction process.

-

Lipid Extraction: Lipids, including the analyte and the internal standard, are extracted from the sample using a suitable organic solvent system, such as a modified Bligh-Dyer or Folch extraction.

-

Chromatographic Separation: The lipid extract is then subjected to reverse-phase liquid chromatography to separate Lyso-PAF C16 from other lipid species.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous Lyso-PAF C16 and the deuterated internal standard, Lyso-PAF C16-d4.

-

Quantification: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of the endogenous Lyso-PAF C16 by referencing a standard curve.

Experimental Workflow for LC-MS/MS Quantification

Caption: General workflow for the quantification of Lyso-PAF C16 using Lyso-PAF C16-d4 as an internal standard.

Biological Significance and Signaling Pathways

Lyso-PAF C16 is the biologically inactive precursor of Platelet-Activating Factor (PAF) C16, a potent lipid mediator involved in various physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[3][4] Lyso-PAF is generated through two primary pathways: the de novo pathway and the remodeling pathway. The remodeling pathway, which is primarily responsible for PAF production during inflammatory responses, involves the hydrolysis of membrane phospholipids (B1166683) by phospholipase A₂ to form Lyso-PAF, which is then acetylated to produce PAF.[4] Conversely, the inactivation of PAF is carried out by PAF acetylhydrolases (PAF-AH), which convert PAF back to Lyso-PAF.[4]

Historically considered merely an inactive precursor, recent evidence has unveiled a novel intracellular signaling function for Lyso-PAF.[1][2] It has been demonstrated that intracellular Lyso-PAF can contribute to the activation of the RAS-RAF1 signaling pathway, a critical cascade in cell proliferation and cancer.[1][2]

Lyso-PAF in the RAS-RAF1 Signaling Pathway

Lyso-PAF has been shown to directly bind to and activate p21-activated kinase 2 (PAK2).[1][2] Activated PAK2, in turn, contributes to the phosphorylation and subsequent activation of RAF1. This signaling axis is particularly relevant in cells with mutant NRAS, where it plays a role in MEK-ERK pathway activation.[1]

Caption: Intracellular signaling pathway of Lyso-PAF in the activation of the RAF1-MEK-ERK cascade.

References

- 1. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discover.library.noaa.gov [discover.library.noaa.gov]

- 3. medkoo.com [medkoo.com]

- 4. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Role of Lyso-PAF in Human Neutrophils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and functional implications of Lyso-Platelet-Activating Factor (Lyso-PAF) in human neutrophils. It is designed to serve as a comprehensive resource, detailing the quantitative landscape, experimental methodologies, and complex signaling pathways associated with this once-considered inactive precursor.

Introduction: Beyond a Simple Precursor

Platelet-Activating Factor (PAF) is a potent phospholipid mediator renowned for its pro-inflammatory and thrombotic activities. For many years, its precursor, 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as Lyso-PAF, was considered merely a biologically inert intermediate. However, emerging research has unveiled a more complex role for Lyso-PAF in modulating neutrophil function, at times exhibiting activities that directly oppose those of PAF. This guide synthesizes the foundational and recent discoveries concerning Lyso-PAF in human neutrophils, the primary effector cells of the innate immune system.

Quantitative Analysis of Lyso-PAF in Human Neutrophils

The quantification of Lyso-PAF is critical to understanding its physiological and pathological roles. Early studies established the presence of Lyso-PAF in human neutrophils, with levels that are responsive to cellular activation.

Table 1: Endogenous Levels of Lyso-PAF in Human Neutrophils

| Condition | Lyso-PAF Concentration (pg / 106 cells) | Key Findings |

| Resting (Unstimulated) | ~300 | Basal levels of Lyso-PAF are detectable in unstimulated neutrophils.[1] |

| Stimulated (1.9 µM A23187, 5 min) | 600 - 900 | Levels increase 2- to 3-fold upon stimulation with a calcium ionophore.[1] |

Table 2: Predominant Molecular Species of Lyso-PAF in Human Neutrophils

| Molecular Species | Relative Abundance | Notes |

| Hexadecyl (C16:0) ether at sn-1 | Present | One of the two primary ether-linked chains identified.[1] |

| Octadecyl (C18:0) ether at sn-1 | Predominant after stimulation | Becomes the more abundant species following neutrophil activation.[1] |

Experimental Protocols

Accurate and reproducible methodologies are paramount for the study of Lyso-PAF. This section provides detailed protocols for the key experimental procedures cited in Lyso-PAF research.

Isolation of Human Neutrophils from Whole Blood

A high-purity neutrophil population is the essential starting point for any functional or analytical study. Density gradient centrifugation is a widely accepted method.

Protocol 1: Neutrophil Isolation via Density Gradient

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium heparin or acid citrate (B86180) dextrose).

-

Preparation: Bring all reagents, including density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque™), to room temperature.

-

Layering: Carefully layer approximately 20-25 mL of whole blood onto an equal volume of the density gradient medium in a conical centrifuge tube. Avoid mixing the two layers.

-

Centrifugation: Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off. This will separate the blood into distinct layers.

-

Harvesting: After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells). Carefully collect the neutrophil-rich layer.

-

Erythrocyte Lysis: To remove contaminating red blood cells (RBCs), resuspend the neutrophil pellet in a hypotonic lysis buffer for a short period (e.g., 30-60 seconds), followed by the addition of an isotonic solution to restore osmolarity. Alternatively, use a commercially available RBC lysis buffer according to the manufacturer's instructions.

-

Washing: Centrifuge the cells at 350 x g for 10 minutes, discard the supernatant, and wash the neutrophil pellet with a suitable buffer such as Hank's Balanced Salt Solution (HBSS).

-

Cell Counting and Resuspension: Resuspend the final, pure neutrophil pellet in the desired experimental buffer, perform a cell count (e.g., using a hemocytometer and trypan blue exclusion for viability), and adjust to the required cell concentration. Purity should be >95%.

Lipid Extraction and Quantification of Lyso-PAF by Mass Spectrometry

Mass spectrometry is the gold standard for the precise identification and quantification of lipid species like Lyso-PAF.

Protocol 2: Lyso-PAF Extraction and Analysis

-

Sample Preparation: Begin with a known number of isolated neutrophils (e.g., 5 x 107 cells). For stimulated samples, incubate with the agonist (e.g., 1.9 µM A23187) for the desired time at 37°C before halting the reaction.

-

Internal Standard Addition: To ensure accurate quantification, add a deuterated internal standard of Lyso-PAF to the cell suspension.

-

Lipid Extraction (Bligh & Dyer Method):

-

Add methanol (B129727) and chloroform (B151607) to the cell suspension in a glass tube to achieve a single-phase system (typically a 2:1 ratio of methanol:chloroform to the aqueous sample volume).

-

Vortex vigorously to ensure thorough mixing and extraction.

-

Induce phase separation by adding chloroform and water, resulting in a final chloroform:methanol:water ratio of approximately 2:2:1.8.

-

Centrifuge to facilitate phase separation. The lower organic phase will contain the lipids.

-

-

Purification:

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Further purify the Lyso-PAF from other lipid classes using silicic acid column chromatography followed by thin-layer chromatography (TLC).[1]

-

-

Mass Spectrometry Analysis:

-

For Gas-Liquid Chromatography-Mass Spectrometry (GLC/MS), the phosphocholine (B91661) headgroup must first be hydrolyzed (e.g., with phospholipase C or hydrofluoric acid) to yield ether monoglycerides, which are then derivatized for analysis.[1]

-

For more direct analysis, Fast Atom Bombardment-Mass Spectrometry (FAB/MS) or modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used on the underivatized Lyso-PAF molecule.[1]

-

Quantify the endogenous Lyso-PAF by comparing its signal intensity to that of the known amount of the deuterated internal standard.

-

Biosynthesis and Metabolic Pathways

Lyso-PAF exists in a dynamic state within the neutrophil, formed primarily as a key intermediate in the synthesis and degradation of PAF.

The Remodeling Pathway: A Source of Lyso-PAF

In response to inflammatory stimuli, neutrophils predominantly synthesize PAF via the "remodeling pathway". This pathway is a principal source of Lyso-PAF.[2][3]

-

Phospholipase A2 (PLA2) Activation: An inflammatory stimulus activates cytosolic PLA2 (cPLA2).

-